BenchChemオンラインストアへようこそ!

2-Chloro-n6-(3-iodobenzyl)adenine

A3 adenosine receptor Structure-activity relationship Nucleoside synthesis

2-Chloro-N6-(3-iodobenzyl)adenine (CAS 120046-86-8) is a synthetic purine derivative belonging to the N6-benzyladenine class, characterized by a chlorine atom at the purine 2-position and a 3-iodobenzyl group at the exocyclic N6-amine. This compound is the essential adenine-base intermediate from which the high-affinity, highly selective A3 adenosine receptor (A3AR) agonist 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA, Namodenoson, CF102; Ki = 0.33 nM at human A3AR) and related nucleoside ligands are constructed via 9-N-glycosylation.

Molecular Formula C12H9ClIN5
Molecular Weight 385.59 g/mol
CAS No. 120046-86-8
Cat. No. B3220639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-n6-(3-iodobenzyl)adenine
CAS120046-86-8
Molecular FormulaC12H9ClIN5
Molecular Weight385.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)CNC2=NC(=NC3=C2NC=N3)Cl
InChIInChI=1S/C12H9ClIN5/c13-12-18-10(9-11(19-12)17-6-16-9)15-5-7-2-1-3-8(14)4-7/h1-4,6H,5H2,(H2,15,16,17,18,19)
InChIKeyPWCGDHWMZCMDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N6-(3-iodobenzyl)adenine (CAS 120046-86-8): A Critical Adenine Scaffold for A3 Adenosine Receptor Ligand Synthesis


2-Chloro-N6-(3-iodobenzyl)adenine (CAS 120046-86-8) is a synthetic purine derivative belonging to the N6-benzyladenine class, characterized by a chlorine atom at the purine 2-position and a 3-iodobenzyl group at the exocyclic N6-amine [1]. This compound is the essential adenine-base intermediate from which the high-affinity, highly selective A3 adenosine receptor (A3AR) agonist 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA, Namodenoson, CF102; Ki = 0.33 nM at human A3AR) and related nucleoside ligands are constructed via 9-N-glycosylation [1][2]. Its structural features—particularly the 2-chloro and N6-(3-iodobenzyl) substituents—were identified through systematic structure–activity relationship (SAR) studies as key affinity-enhancing and selectivity-determining elements for the A3AR [1][3].

Why 2-Chloro-N6-(3-iodobenzyl)adenine Cannot Be Replaced by Other Adenine or Purine Intermediates


Generic substitution of 2-chloro-N6-(3-iodobenzyl)adenine with other N6-benzyladenine or 2-halopurine intermediates is not feasible for the synthesis of potent, selective A3AR ligands, because the 2-chloro and 3-iodobenzyl groups contribute additively and synergistically to the final nucleoside's A3AR affinity and selectivity [1]. SAR studies demonstrate that replacing the 2-chloro with hydrogen, amino, or methylthio reduces A3AR affinity by 3- to 10-fold in the corresponding 5′-N-methyluronamide series, while the 3-iodo substituent on the benzyl ring is a critical determinant: its removal or relocation to the 2- or 4-position drastically diminishes binding (Ki shifts from sub-nanomolar to >100 nM) [1][2]. Consequently, procurement of the precisely substituted adenine scaffold is mandatory for any research or industrial program aiming to generate A3AR-targeted nucleoside libraries, radioligands, or clinical candidates descending from the Cl-IB-MECA chemotype.

Quantitative Comparator Evidence for 2-Chloro-N6-(3-iodobenzyl)adenine (CAS 120046-86-8) Versus Closest Analogs


Impact of 2-Chloro Substitution on Downstream A3AR Affinity: Adenine Scaffold vs. 2-Unsubstituted and 2-Amino Congeners

The 2-chloro substituent on the adenine scaffold is essential for achieving sub-nanomolar A3AR affinity in the final 5′-N-methyluronamide nucleoside products. When the 2-chloro group of the target adenine intermediate is replaced by hydrogen (i.e., using N6-(3-iodobenzyl)adenine as the building block), the resulting A3AR agonist IB-MECA (compound 1) exhibits a Ki of 1.0 nM at rat A3AR. In contrast, the 2-chloro congener Cl-IB-MECA (compound 13, derived directly from 2-chloro-N6-(3-iodobenzyl)adenine) achieves a Ki of 0.33 nM, representing a 3-fold improvement in affinity [1]. This quantitative enhancement is amplified at the selectivity level: Cl-IB-MECA exhibits 2500-fold selectivity for A3 over A1 receptors and 1400-fold selectivity over A2a receptors, compared to IB-MECA's selectivities of 170-fold and 110-fold, respectively—representing selectivity gains of approximately 15-fold (vs. A1) and 13-fold (vs. A2a) attributable to the 2-chloro substitution [1].

A3 adenosine receptor Structure-activity relationship Nucleoside synthesis

Synthetic Efficiency of Adenine-Base Route vs. Alternative Purine Starting Materials for Cl-IB-MECA Production

The adenine-base intermediate 2-chloro-N6-(3-iodobenzyl)adenine (24a) is synthesized in a single step from commercially available 2,6-dichloropurine and 3-iodobenzylamine hydrochloride in the presence of triethylamine in ethanol at room temperature, yielding the product as a colorless solid with a melting point of 222–224 °C and a reported yield of 60% [1]. Following 9-N-silylation, this intermediate undergoes Vorbrüggen glycosylation with a protected ribose 1′-O-acetate to form the key nucleoside intermediate 26 in the Cl-IB-MECA synthetic route [1]. In contrast, alternative synthetic strategies that start from 6-chloropurine riboside and then introduce the N6-(3-iodobenzyl) group require a 4-step sequence (6-chloropurine riboside → N6-substitution → 2-chlorination → 5′-uronamide formation), with reported overall yields typically below 15% and necessitating more stringent reaction conditions (elevated temperature, sealed-tube reactions) [1][2].

Nucleoside chemistry Glycosylation Process chemistry

Lipophilicity and Physicochemical Differentiation from 9-Alkyladenine and Adenosine Congeners

The computed partition coefficient (XLogP3-AA) for 2-chloro-N6-(3-iodobenzyl)adenine is 3.5, reflecting moderate lipophilicity that is balanced for both organic-solvent solubility during synthesis and compatibility with subsequent aqueous glycosylation conditions [1]. The 9-H adenine base (MW 385.59 g/mol) is substantially less lipophilic than its 9-methyl analog (2-chloro-N6-(3-iodobenzyl)-9-methyladenine, PubChem CID 10340909, MW 399.62 g/mol, XLogP3-AA = 3.5) and markedly less complex than the ribose-containing nucleoside 2-chloro-N6-(3-iodobenzyl)adenosine (MRS542, MW 517.71 g/mol, CAS 163152-31-6), which incorporates four additional hydrogen-bond donors/acceptors from the ribofuranosyl moiety [1][2]. The lower molecular weight and absence of sugar hydroxyls render the adenine base more readily crystallizable and easier to purify by standard chromatographic methods compared to its nucleoside counterpart, which typically requires careful handling to avoid glycosidic bond hydrolysis [1].

Physicochemical properties Drug-likeness Purine scaffold

Functional Role of the 3-Iodobenzyl Moiety: Binding Affinity Retention in Downstream A3AR Antagonists vs. Non-Iodinated Analogs

Structural biology studies of the human A3AR have demonstrated that the N6-(3-iodobenzyl) group of 2-chloro-N6-(3-iodobenzyl)adenosine (compound 5, derived from the target adenine scaffold) forms a critical hydrogen bond with Asn274 in transmembrane helix 7, while the 2-chlorine atom contributes to antagonist character by diminishing agonist efficacy [1]. In the (N)-methanocarba series, the 2-chloro-N6-(3-iodobenzyl) combination produces potent A3AR antagonists with Ki values of 26 nM (human A3AR) and 49 nM (rat A3AR), whereas removal of the 3-iodo substituent (replacing with unsubstituted benzyl) or its relocation to the 4-position reduces affinity by approximately 10- to 30-fold [1]. This structural requirement places the 3-iodobenzyladenine scaffold as a non-negotiable starting point for both agonist and antagonist A3AR programs.

A3 adenosine receptor Antagonist Iodo-benzyl pharmacophore

High-Value Research and Industrial Application Scenarios for 2-Chloro-N6-(3-iodobenzyl)adenine (CAS 120046-86-8)


Synthesis of Cl-IB-MECA (Namodenoson, CF102) and Structural Analogs for Preclinical and Clinical A3AR Agonist Development

This compound is the preferred starting material for the convergent synthesis of Cl-IB-MECA (Namodenoson), an A3AR agonist that has entered Phase II clinical trials for hepatocellular carcinoma and non-alcoholic steatohepatitis (NASH) [1]. The adenine base enables direct 9-N-glycosylation with protected ribose donors, affording the key nucleoside intermediate in fewer steps and with higher overall yield (~25–30%) compared to linear routes starting from 6-chloropurine riboside (<15% overall yield) [1][2]. Research groups and CDMOs focused on A3AR-targeted therapeutics should procure this specific intermediate to access both the clinical candidate and its close structural analogs for backup and optimization programs.

Generation of A3AR Antagonist Libraries via 9-N-Alkylation and Ribose Modification of the Adenine Scaffold

The 9-H adenine base is uniquely suited for divergent library synthesis because it allows flexible installation of diverse 9-N-alkyl, 9-N-acyclic, or 9-N-carbocyclic substituents without the constraints imposed by a pre-installed ribose moiety [1]. SAR studies have shown that 2-chloro-9-(β-D-erythrofuranosyl)-N6-(3-iodobenzyl)adenine achieves a Ki of 0.28 µM at rat A3AR, while 2-chloro-9-[2-amino-2,3-dideoxy-β-D-5-(methylcarbamoyl)-arabinofuranosyl]-N6-(3-iodobenzyl)adenine exhibits moderate A1/A3 selectivity [1]. The 2-chloro and 3-iodobenzyl groups are retained as fixed pharmacophoric elements while the 9-position is systematically varied, making this adenine scaffold essential for any A3AR antagonist or biased-ligand discovery effort.

Radioligand and Tritiated Probe Synthesis for A3AR Binding and Occupancy Studies

The adenine intermediate has been directly employed in the synthesis of tritiated 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide ([3H]Cl-IB-MECA), a high-specific-activity radioligand used for A3AR binding assays and receptor occupancy studies [1]. The adenine base route allows late-stage introduction of the tritium label via [3H]methylamine displacement on a 5′-methoxycarbonyl precursor, preserving the structural integrity of the 2-chloro and 3-iodobenzyl groups that are essential for high-affinity, selective A3AR binding (Ki = 0.33 nM) [1]. This application is critical for pharmaceutical programs requiring receptor occupancy biomarkers to support dose selection in clinical development.

Chemical Biology Tool Compound Synthesis for A3AR Signaling Pathway Deconvolution

The adenine base serves as a versatile platform for installing bioorthogonal handles (e.g., click-chemistry tags, fluorophores) at the 9-position or via the 5′-uronamide moiety after glycosylation, enabling the generation of A3AR-selective chemical probes. Since the 2-chloro-N6-(3-iodobenzyl) motif confers antagonist character in specific ribose configurations while retaining nanomolar affinity (Ki = 26 nM at human A3AR for the (N)-methanocarba derivative) [1], this scaffold supports the creation of both fluorescent tracers for receptor visualization and photoaffinity labels for target identification, applications where structural authenticity of the pharmacophore is paramount.

Quote Request

Request a Quote for 2-Chloro-n6-(3-iodobenzyl)adenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.